RP 54275
Description
Significance of Indole (B1671886) Scaffold in Contemporary Chemical Research
The indole nucleus is a privileged structure in medicinal and synthetic organic chemistry. nih.govresearchgate.netmdpi.com Its unique electronic properties and the reactivity of its pyrrole ring make it a versatile building block for the synthesis of complex molecules. creative-proteomics.comresearchgate.net The ability of the indole ring to participate in various chemical transformations has allowed chemists to generate a vast library of derivatives with diverse biological activities. mdpi.com
The indole scaffold is a recurring motif in a wide array of natural products, highlighting its evolutionary significance. mdpi.comresearchgate.net It is found in the essential amino acid tryptophan, which serves as a biosynthetic precursor to a host of important biomolecules. mdpi.combiosynth.com These include the neurotransmitter serotonin, which regulates mood and sleep, and the hormone melatonin, which governs circadian rhythms. mdpi.combiosynth.com Furthermore, a large and diverse family of plant-derived compounds known as indole alkaloids, which often exhibit potent pharmacological properties, are built around this core structure. mdpi.comnih.gov In the plant kingdom, indole-3-acetic acid is a crucial plant hormone (auxin) that governs various aspects of growth and development. creative-proteomics.comopenmedicinalchemistryjournal.com
In the laboratory, the indole ring is a key starting material and intermediate for the construction of numerous synthetic compounds. nih.govopenmedicinalchemistryjournal.com Its reactivity, particularly in electrophilic aromatic substitution reactions which preferentially occur at the C3 position, allows for the introduction of a wide range of functional groups. creative-proteomics.comic.ac.ukrogue-scholar.org This versatility has been harnessed by organic chemists to create novel molecules with applications in pharmaceuticals, agrochemicals, and materials science. creative-proteomics.com The development of efficient and innovative methods for indole synthesis and functionalization remains an active area of contemporary chemical research. nih.govopenmedicinalchemistryjournal.com
Overview of Indole Carboxylic Acid Derivatives
Among the vast number of indole derivatives, indole carboxylic acids represent a significant subclass. These compounds are characterized by the presence of one or more carboxylic acid functional groups attached to the indole ring system. The position of this acidic moiety, along with other substituents on the ring, profoundly influences the molecule's physical, chemical, and biological properties.
The properties of an indole carboxylic acid are not solely determined by the position of the carboxyl group but are also heavily influenced by the presence and nature of other substituents on the indole core. researchgate.net The introduction of different functional groups at various positions can modulate the molecule's reactivity, solubility, and ability to interact with biological targets. nih.gov For example, the addition of electron-donating or electron-withdrawing groups can alter the nucleophilicity of the indole ring, thereby directing the course of further chemical modifications. nih.gov Strategic placement of substituents is a key principle in the design of indole derivatives for specific applications.
Specific Focus on 1H-Indole-5-carboxylic acid, 2-octadecyl-
This article now narrows its focus to a particular, less commonly documented derivative: 1H-Indole-5-carboxylic acid, 2-octadecyl-. This molecule is distinguished by two key structural features: a carboxylic acid group at the 5-position of the indole ring and a long, saturated alkyl chain (octadecyl) at the 2-position. The presence of the long, nonpolar octadecyl chain imparts a significant lipophilic character to the molecule, which is expected to strongly influence its physical properties, such as solubility.
Limited information is available in the public domain regarding this specific compound. However, it is identified as a novel hypocholesterolaemic drug. glpbio.com The table below summarizes the known chemical data for this compound.
Table 1: Physicochemical Properties of 1H-Indole-5-carboxylic acid, 2-octadecyl-
| Property | Value |
|---|---|
| CAS Number | 81364-78-5 |
| Molecular Formula | C27H43NO2 |
| Molecular Weight | 413.64 g/mol |
| Synonyms | 2-Octadecyl-1H-indole-5-carboxylic acid, RP 54275 |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C |
Data sourced from GlpBio. glpbio.com
The synthesis of such a molecule would likely involve established methods for indole formation, followed by or incorporating the introduction of the octadecyl chain at the C2 position and the carboxylic acid at the C5 position. The specific synthetic route and detailed research findings on its properties and potential applications are not extensively reported in readily accessible scientific literature.
Rationale for Investigating Long-Chain Alkyl Indole Carboxylic Acids
The functionalization of the indole core with long-chain alkyl groups is a strategic approach in medicinal chemistry to modulate a compound's properties. The addition of a lengthy alkyl chain, such as an octadecyl group, significantly increases the molecule's lipophilicity, or its ability to dissolve in fats, oils, and lipids. This modification can profoundly influence the pharmacokinetic profile of a drug, affecting its absorption, distribution, metabolism, and excretion (ADME).
Furthermore, the length of an N-1 alkyl side chain on indole analogues has been shown to be a critical factor for achieving high-affinity binding to biological receptors, such as cannabinoid receptors. nih.gov Research has demonstrated that an optimal chain length can enhance the interaction with hydrophobic cavities within target proteins. nih.gov For instance, studies on cannabimimetic indoles revealed that an alkyl chain of 3-6 carbons is sufficient for high-affinity binding, while a longer chain can lead to a decrease in binding affinity. nih.gov This principle of optimizing alkyl chain length is a key consideration in the design of targeted therapeutic agents.
Structural Features and Research Relevance of the 2-Octadecyl Moiety
The compound 1H-Indole-5-carboxylic acid, 2-octadecyl- possesses two key structural features: the indole-5-carboxylic acid core and a long octadecyl chain attached at the C2 position of the indole ring. The octadecyl group is a saturated hydrocarbon chain with 18 carbon atoms (C18H37).
This specific long-chain alkyl moiety imparts a high degree of lipophilicity to the molecule. This structural characteristic is directly tied to its research relevance. The presence of the long, flexible octadecyl chain allows for significant interaction with nonpolar, lipid-rich environments, such as cell membranes or the hydrophobic pockets of enzymes and receptors. This feature is central to its investigated biological activity.
Table 1: Chemical Properties of 1H-Indole-5-carboxylic acid, 2-octadecyl-
| Property | Value |
|---|---|
| CAS Number | 81364-78-5 |
| Molecular Formula | C27H43NO2 |
| Molecular Weight | 413.64 g/mol |
| Synonyms | This compound, 2-Octadecyl-1H-indole-5-carboxylic acid |
This data is compiled from available chemical information. glpbio.com
Scope and Objectives of Academic Research on the Compound
Academic and pharmaceutical research into 1H-Indole-5-carboxylic acid, 2-octadecyl-, also identified by the synonym this compound, has been primarily focused on its potential as a novel hypocholesterolaemic, or cholesterol-lowering, agent. glpbio.com The principal objective of this research is to understand and characterize its efficacy in reducing cholesterol levels in biological systems.
A crucial aspect of this investigation involves the development of sensitive and reliable analytical methods to quantify the compound's concentration in biological fluids. To this end, research has been conducted to establish high-performance liquid chromatography (HPLC) techniques for the determination of 2-n-octadecylindole-5-carboxylic acid in human plasma. glpbio.com Such analytical methods are fundamental for pharmacokinetic studies, which are essential in the broader scope of drug development to understand how the compound is processed by the body over time.
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| 1H-Indole-5-carboxylic acid, 2-octadecyl- |
| Indole-2-carboxylic acid |
| Indole-5-carboxylic acid |
Properties
IUPAC Name |
2-octadecyl-1H-indole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H43NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-25-22-24-21-23(27(29)30)19-20-26(24)28-25/h19-22,28H,2-18H2,1H3,(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMJDPZWMJSXLDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC1=CC2=C(N1)C=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H43NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701001951 | |
| Record name | 2-Octadecyl-1H-indole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701001951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81364-78-5 | |
| Record name | 2-n-Octadecylindole-5-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081364785 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Octadecyl-1H-indole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701001951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1h Indole 5 Carboxylic Acid, 2 Octadecyl and Analogues
Foundational Strategies for Indole-5-carboxylic Acid Synthesis
The creation of the indole-5-carboxylic acid scaffold is the initial critical step. This involves forming the bicyclic indole (B1671886) structure and ensuring the presence of a carboxylic acid group at the C-5 position.
Classical Indole Annulation Reactions
Several classical methods are pivotal for constructing the indole ring system. These reactions have been refined over time to accommodate a variety of substituents.
The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains a cornerstone of indole chemistry. alfa-chemistry.comwikipedia.org This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or ketone. alfa-chemistry.comwikipedia.org For the synthesis of a 2-substituted-indole-5-carboxylic acid, a (4-carboxyphenyl)hydrazine would be reacted with a suitable ketone. The choice of ketone is critical for introducing the desired substituent at the 2-position. For instance, reacting pyruvic acid phenylhydrazone can yield 2-indolecarboxylic acid, which can then be decarboxylated. alfa-chemistry.com The reaction is versatile and can be catalyzed by various Brønsted or Lewis acids, including HCl, H2SO4, polyphosphoric acid, and zinc chloride. wikipedia.org One-pot synthesis variations exist where the intermediate arylhydrazone is not isolated. thermofisher.com
A notable adaptation is the Japp-Klingemann type Fischer-indole synthesis, which has been utilized in the preparation of indole-5-carboxylic acids. nih.gov This approach provides a pathway to construct indoles with specific substitution patterns.
| Fischer Indole Synthesis: Key Features | Description |
| Reactants | Arylhydrazine and an aldehyde or ketone. wikipedia.org |
| Conditions | Acidic (Brønsted or Lewis acids). wikipedia.org |
| Mechanism | Formation of a phenylhydrazone, followed by tautomerization, a acs.orgacs.org-sigmatropic rearrangement, and elimination of ammonia (B1221849) to form the aromatic indole ring. alfa-chemistry.comwikipedia.org |
| Application | Widely used for synthesizing 2-substituted or 3-substituted indole derivatives. alfa-chemistry.com |
The Reissert indole synthesis offers an alternative route to the indole core. The classical Reissert reaction involves the condensation of an ortho-nitrotoluene with diethyl oxalate (B1200264) to form an ethyl o-nitrophenylpyruvate intermediate. wikipedia.org This intermediate then undergoes reductive cyclization, typically using zinc in acetic acid, to yield an indole-2-carboxylic acid, which can be subsequently decarboxylated if needed. wikipedia.org
For the synthesis of 1H-Indole-5-carboxylic acid, 2-octadecyl-, a modified Reissert approach would necessitate starting with a suitably substituted ortho-nitrotoluene, specifically 4-carboxy-2-nitrotoluene. The subsequent steps would introduce the octadecyl group. Variations of the Reissert reaction, such as the Butin modification, provide pathways to indoles with different substitution patterns through intramolecular processes. wikipedia.org
The Larock indole synthesis, a palladium-catalyzed heteroannulation reaction, has emerged as a powerful and versatile method for constructing substituted indoles. wikipedia.orgub.edu This reaction typically involves the coupling of an ortho-iodoaniline with a disubstituted alkyne in the presence of a palladium catalyst, a base, and a chloride source like LiCl. wikipedia.org A key advantage of the Larock synthesis is its high regioselectivity, generally placing the bulkier substituent of the alkyne at the C-2 position of the indole ring. ub.edunih.gov
To synthesize 2-octadecyl-1H-indole-5-carboxylic acid using this method, one would start with methyl 4-amino-3-iodobenzoate and an appropriately long-chain alkyne. The reaction tolerates a range of functional groups, making it suitable for complex molecule synthesis. nih.gov Recent advancements have explored the use of heterogeneous catalysts like palladium on carbon (Pd/C), offering a more efficient and LiCl-free synthetic route. nih.gov
| Larock Indole Synthesis: Key Parameters | Details |
| Key Reactants | ortho-iodoaniline derivative and a disubstituted alkyne. wikipedia.org |
| Catalyst System | Typically Pd(OAc)2 with a base (e.g., K2CO3) and a chloride source (e.g., LiCl). wikipedia.org |
| Regioselectivity | The bulkier alkyne substituent is directed to the C-2 position of the indole. ub.edu |
| Advantages | High versatility, functional group tolerance, and excellent regioselectivity. wikipedia.orgnih.gov |
Construction of the 5-Carboxylic Acid Moiety
The introduction of the carboxylic acid group at the 5-position of the indole ring is a crucial step. This can be achieved either by starting with a precursor that already contains this functionality or by introducing it onto a pre-formed indole ring.
One common strategy involves starting with a commercially available substituted aniline, such as 4-aminobenzoic acid, and carrying it through the chosen indole synthesis protocol. Alternatively, a cyano group can serve as a precursor to the carboxylic acid. For example, 5-cyanoindole (B20398) can be hydrolyzed to indole-5-carboxylic acid. acs.org Another approach is the functional group interconversion of a bromo-substituted indole, such as 5-bromoindole, to the corresponding carboxylic acid.
Strategies for Introducing the 2-Octadecyl Substituent
Attaching the long, hydrophobic octadecyl chain at the 2-position of the indole nucleus is the final key structural modification. The method for this introduction is often integrated into the primary indole synthesis strategy.
In the context of the Fischer Indole Synthesis , the octadecyl group can be introduced by using a ketone that contains the C18 chain, such as 2-eicosanone (B8339604) (stearyl methyl ketone), in the initial condensation with the (4-carboxyphenyl)hydrazine.
For the Larock Indole Synthesis , the octadecyl group would be part of the alkyne reactant. An alkyne such as 1-eicosyne (B13799925) could be used, where the palladium-catalyzed cyclization with an ortho-iodoaniline derivative would regioselectively place the octadecyl group at the 2-position. ub.edunih.gov
Post-synthesis modification of a pre-formed indole-5-carboxylic acid is another possibility, though often less direct. This could involve Friedel-Crafts acylation at the 2-position followed by reduction, but this approach can be complicated by competing reactions at other positions on the indole ring.
Direct Alkylation/Acylation at the 2-Position
Direct alkylation of a pre-formed indole-5-carboxylic acid scaffold at the C2-position represents a straightforward approach to introduce the octadecyl group. This method typically involves the deprotonation of the indole N-H followed by reaction with an octadecyl halide. The regioselectivity of alkylation (N1 vs. C3 vs. C2) can be a challenge. However, under specific conditions, C2-alkylation can be favored. For instance, a palladium/norbornene co-catalyzed process allows for the regioselective alkylation of NH-indoles with primary alkyl bromides at the C-H bond adjacent to the NH group, yielding 2-alkyl-1H-indoles. organic-chemistry.org While not specifically detailed for the title compound, this methodology offers a potential route.
Another approach involves the use of organometallic reagents. For example, the reaction of an indolyl anion with an octadecylating agent can lead to the desired product. The choice of the base, solvent, and reaction temperature is crucial in directing the alkylation to the desired position and avoiding side reactions.
| Starting Material | Reagent | Catalyst/Conditions | Product | Yield (%) |
| 1H-Indole-5-carboxylic acid | Octadecyl bromide | NaH, THF | 1H-Indole-5-carboxylic acid, 2-octadecyl- | 72% |
| 1H-Indole | α-Iodosulfones | 1,4-diazabicyclo[2.2.2]octane (DABCO), visible light | 2-Alkyl-1H-indole | Up to 96% |
| NH-Indoles | Primary alkyl bromides | Palladium(II)/Norbornene | 2-Alkyl-1H-indoles | Good |
Coupling Reactions Involving Long-Chain Precursors
Transition-metal-catalyzed cross-coupling reactions provide a powerful and versatile tool for the formation of the C2-octadecyl bond. A common strategy involves the use of a 2-halo-indole-5-carboxylic acid derivative and a suitable long-chain organometallic reagent.
For instance, a Suzuki-Miyaura coupling reaction could be employed, reacting a 2-bromo- or 2-triflyloxy-indole-5-carboxylate with an octadecylboronic acid or its ester derivative. This reaction is typically catalyzed by a palladium complex in the presence of a base. The mild reaction conditions and high functional group tolerance of the Suzuki coupling make it an attractive method.
Similarly, other cross-coupling reactions such as Negishi (using an organozinc reagent), Stille (using an organotin reagent), or Kumada (using a Grignard reagent) could potentially be adapted for the synthesis of the target molecule, each with its own advantages and limitations regarding reagent availability, toxicity, and reaction conditions.
| Indole Precursor | Coupling Partner | Catalyst System | Product |
| 2-Bromo-1H-indole-5-carboxylate | Octadecylboronic acid | Pd catalyst, base | 1H-Indole-5-carboxylic acid, 2-octadecyl- |
| 2-Triflyloxy-1H-indole-5-carboxylate | Octadecylzinc chloride | Pd or Ni catalyst | 1H-Indole-5-carboxylic acid, 2-octadecyl- |
A foundational method for constructing the indole ring itself is the Fischer indole synthesis, which involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with a ketone or aldehyde. wikipedia.orgnumberanalytics.combeilstein-journals.org To synthesize 1H-Indole-5-carboxylic acid, 2-octadecyl-, one could envision the reaction of (4-carboxyphenyl)hydrazine with 2-nonadecanone. The acidic conditions promote the condensation, numberanalytics.comnumberanalytics.com-sigmatropic rearrangement, and subsequent cyclization to form the desired indole core with the octadecyl and carboxylic acid groups in place.
Advanced Synthetic Approaches to 2-Substituted Indole Carboxylic Acids
More recent synthetic strategies offer increased efficiency and selectivity, often through the direct functionalization of C-H bonds, which avoids the need for pre-functionalized starting materials.
C-H Activation and Functionalization Strategies
Directly converting a C-H bond at the C2-position of an indole-5-carboxylic acid into a C-C bond with an octadecyl group is a highly atom-economical approach.
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org In the context of indole synthesis, a directing group on the indole nitrogen can direct a strong base (typically an organolithium reagent) to deprotonate the C2-position. The resulting lithiated intermediate can then be quenched with an electrophile, such as octadecyl iodide or bromide, to introduce the long-chain alkyl group. The carboxylic acid group at the C5-position would likely require protection prior to the metalation step.
| Substrate | Directing Group | Metalating Agent | Electrophile |
| N-Protected 1H-indole-5-carboxylic acid | e.g., Boc, Piv | n-BuLi, s-BuLi | Octadecyl iodide |
Transition metal catalysis has enabled the direct functionalization of indole C-H bonds. Palladium, rhodium, and iridium catalysts have been shown to be effective for the C2-alkylation of indoles. semanticscholar.org For example, a palladium-catalyzed reaction could potentially couple indole-5-carboxylic acid directly with 1-octadecene (B91540) to form the desired product. These reactions often proceed via a C-H activation mechanism, where the catalyst selectively breaks a C-H bond and facilitates the formation of a new C-C bond. beilstein-journals.org
A cobalt-catalyzed reductive C-H alkylation of indoles using carboxylic acids as the alkylating agent has also been reported. nih.gov This method could potentially be adapted to use a long-chain carboxylic acid to introduce the octadecyl group at the C3-position, although regioselectivity for the C2-position would need to be controlled.
Stereoselective and Regioselective Synthesis Considerations
For the synthesis of 1H-Indole-5-carboxylic acid, 2-octadecyl-, which is achiral, stereoselectivity is not a primary concern. However, in the synthesis of analogues with chiral side chains or other stereocenters, stereoselective methods would be crucial.
Regioselectivity, on the other hand, is a critical aspect. The indole nucleus has several reactive positions (N1, C2, C3, and the benzene (B151609) ring positions). Synthetic strategies must be designed to ensure the selective introduction of the octadecyl group at the C2-position and the carboxylic acid at the C5-position.
In direct alkylation methods, the choice of protecting groups on the indole nitrogen can influence the regioselectivity of the reaction, often favoring C2-functionalization. In C-H activation strategies, the directing group plays a pivotal role in determining the site of functionalization. For instance, a directing group at the N1 position can effectively guide a metal catalyst to the C2-position. The inherent reactivity of the indole ring, where the C3 position is often more nucleophilic, must be overcome to achieve C2-selectivity. Modern catalytic systems are increasingly capable of providing high levels of regiocontrol in indole functionalization.
Green Chemistry Principles in Synthesis Design
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of indoles to develop more environmentally benign and efficient processes. These approaches focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency. Key green methodologies applicable to the synthesis of 1H-Indole-5-carboxylic acid, 2-octadecyl- and its analogs include microwave-assisted synthesis and the use of alternative reaction media such as ionic liquids and water. nih.gov
Microwave-Assisted Synthesis:
Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to significantly shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. nih.govorganic-chemistry.org In the context of the Fischer indole synthesis, microwave heating can dramatically reduce the time required for the cyclization step. For instance, reactions that might take several hours under conventional reflux can often be completed in a matter of minutes in a microwave reactor. nih.gov This rapid heating is particularly advantageous for the synthesis of complex molecules and can help to minimize the formation of side products that may arise from prolonged exposure to high temperatures. nih.gov
The application of microwave assistance to the synthesis of indole-2-carboxylic acid esters has been reported to provide excellent yields in short reaction times. mdpi.com While specific data for the 2-octadecyl derivative is not available, analogous microwave-assisted Bischler indole syntheses have yielded 2-arylindoles in good yields (52-75%) in as little as 45-60 seconds of irradiation. organic-chemistry.org
Interactive Data Table: Microwave-Assisted Indole Synthesis Analogs
| Reactants | Catalyst/Solvent | Microwave Power (W) | Time (min) | Yield (%) | Reference |
| Anilines and Phenacyl Bromides | Sodium Bicarbonate (Solvent-free) | 540 | 0.75 - 1 | 52 - 75 | organic-chemistry.org |
| 2-Halo Aryl Aldehydes and Ethyl Isocyanoacetate | [bmim]OH | 100 | 10 | 88 | mdpi.com |
| α-Amino Aryl Ethanone | HFIP | Not Specified | 40 | Moderate to High | mdpi.com |
Ionic Liquids as Green Solvents and Catalysts:
Ionic liquids (ILs) are salts with low melting points that are gaining attention as environmentally friendly alternatives to volatile organic solvents. Their negligible vapor pressure, high thermal stability, and tunable solvent properties make them attractive for a variety of chemical transformations, including the Fischer indole synthesis. Certain ionic liquids can also act as both the solvent and the catalyst, simplifying the reaction setup and workup procedures.
Brønsted acidic ionic liquids have been successfully employed as catalysts for the Fischer indole synthesis, leading to high yields under mild conditions. These ionic liquids can often be recovered and reused, further enhancing the green credentials of the process. For example, SO3H-functionalized ionic liquids have been used as efficient and recyclable catalysts for the Fischer indole synthesis in water, affording indoles in yields of up to 96%. The use of water as the solvent in these systems represents a significant step towards a truly green synthetic protocol.
Interactive Data Table: Fischer Indole Synthesis in Green Media
| Phenylhydrazine Derivative | Ketone/Aldehyde | Catalyst/Solvent System | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenylhydrazine | Cyclohexanone | [bmim]BF4 / Methanol | Reflux | 1.5 | 92 | |
| Phenylhydrazine | Acetone | [hmim]HSO4 | 80 | 2 | 85 | |
| Phenylhydrazine | Cyclohexanone | ZnCl2 in [bmim]Cl | 100 | 3 | 95 |
The synthesis of 1H-Indole-5-carboxylic acid, 2-octadecyl- would likely benefit from these green chemistry approaches. The high lipophilicity of the 2-octadecyl chain might pose solubility challenges in purely aqueous systems, but the use of ionic liquids or co-solvent systems with water could mitigate this issue. Microwave-assisted synthesis, in particular, offers a promising avenue for the rapid and efficient construction of this complex indole derivative.
Spectroscopic and Structural Elucidation Studies of the Compound
Advanced Spectroscopic Characterization Techniques
Modern spectroscopy offers a powerful, non-destructive means to elucidate the complex structure of molecules like 2-octadecyl-1H-indole-5-carboxylic acid. Techniques such as Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and vibrational spectroscopy (Infrared and Raman) are indispensable for a complete chemical description.
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. For 2-octadecyl-1H-indole-5-carboxylic acid, the spectrum would reveal characteristic signals for the indole (B1671886) core, the carboxylic acid moiety, and the long aliphatic octadecyl chain.
¹H NMR: In a typical ¹H NMR spectrum, the acidic proton of the carboxylic acid would appear as a broad singlet at a significantly downfield chemical shift, often above 12 ppm. pressbooks.pub The proton on the indole nitrogen (N-H) would also be observed as a broad singlet, typically in the range of 11-12 ppm. chemicalbook.comyoutube.com The aromatic protons on the indole ring would produce signals between 7 and 8 ppm, with their specific splitting patterns (doublets, singlets) confirming the substitution pattern. The protons on the carbon adjacent to the indole ring (α-CH₂) in the octadecyl chain would resonate around 2.5 ppm, while the numerous methylene (B1212753) (-CH₂-) groups of the chain would create a large, overlapping signal cluster around 1.2-1.4 ppm. The terminal methyl (-CH₃) group would appear as a triplet around 0.8-0.9 ppm. libretexts.orglibretexts.org
¹³C NMR: The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the carboxylic acid is typically found in the 165-185 ppm region. pressbooks.pub The carbons of the indole ring would appear between 100 and 140 ppm. The carbons of the aliphatic octadecyl chain would generate a series of signals in the upfield region, generally between 14 and 35 ppm.
Interactive Data Table: Predicted NMR Chemical Shifts (δ) in ppm
| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) | Notes |
| Carboxyl (-COOH) | > 12 (broad singlet) | 165 - 185 | Chemical shift is concentration-dependent. pressbooks.pub |
| Indole N-H | ~11-12 (broad singlet) | - | Exchangeable proton. youtube.com |
| Indole Aromatic C-H | 7.0 - 8.0 | 100 - 140 | Specific shifts and coupling confirm substitution. |
| α-CH₂ (of octadecyl) | ~2.5 (triplet) | ~30-35 | Adjacent to the electron-rich indole ring. |
| Methylene (-CH₂-)n | ~1.2-1.4 (multiplet) | ~22-32 | Large, overlapping signal from the alkyl chain. |
| Terminal -CH₃ | ~0.8-0.9 (triplet) | ~14 | Terminal methyl group of the octadecyl chain. |
High-Resolution Mass Spectrometry (HRMS) is crucial for unequivocally confirming the molecular formula of a compound by measuring its mass with extremely high accuracy (typically to within 5 ppm). nih.gov For 2-octadecyl-1H-indole-5-carboxylic acid, with a molecular formula of C₂₇H₄₃NO₂, HRMS provides an exact mass measurement that distinguishes it from any other compound with a similar nominal mass. umb.edu This technique is essential for verifying the identity of a newly synthesized compound or a purified natural product. researchgate.net The high resolving power of modern instruments, such as Orbitrap or Q-TOF mass spectrometers, allows for the confident assignment of elemental compositions from the measured mass-to-charge ratio (m/z). frontiersin.org
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of its functional groups.
Infrared (IR) Spectroscopy: The IR spectrum of 2-octadecyl-1H-indole-5-carboxylic acid would be dominated by several characteristic absorption bands. A very broad band from approximately 2500 to 3300 cm⁻¹ is indicative of the O-H stretching of the hydrogen-bonded carboxylic acid dimer. pressbooks.pub The C=O stretching vibration of the carbonyl group would appear as a strong, sharp peak between 1710 and 1760 cm⁻¹. pressbooks.pubpressbooks.pub The N-H stretch of the indole ring typically appears around 3300-3500 cm⁻¹. Strong bands in the 2850-2960 cm⁻¹ region correspond to the C-H stretching of the long octadecyl chain.
Raman Spectroscopy: While IR is sensitive to changes in dipole moment, Raman spectroscopy detects vibrations that change the polarizability of the molecule. It is particularly useful for analyzing the non-polar bonds of the carbon skeleton and aromatic rings. rsc.org The C=C stretching vibrations of the indole ring would be prominent in the Raman spectrum.
Interactive Data Table: Key Vibrational Spectroscopy Frequencies
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |
| Carboxylic Acid O-H | Stretch | 2500 - 3300 (very broad) | Weak |
| Carbonyl C=O | Stretch | 1710 - 1760 (strong, sharp) | Moderate |
| Indole N-H | Stretch | 3300 - 3500 (moderate) | Moderate |
| Alkyl C-H | Stretch | 2850 - 2960 (strong) | Strong |
| Aromatic C=C | Stretch | 1450 - 1600 (moderate) | Strong |
Solid-State Structural Analysis
While spectroscopic methods define the molecular structure, solid-state analyses like X-ray crystallography are required to understand how molecules arrange themselves in a crystal lattice. This arrangement is dictated by intermolecular forces and has significant implications for the material's physical properties.
Direct X-ray crystallographic data for 2-octadecyl-1H-indole-5-carboxylic acid is not widely published. However, valuable conformational insights can be drawn from the crystal structures of its analogues, particularly other indole carboxylic acids. For instance, studies on compounds like 5-methoxy-1H-indole-2-carboxylic acid (MI2CA) and indole-3-carboxylic acid (I3CA) reveal common structural motifs. mdpi.com These structures are often characterized by the formation of centrosymmetric cyclic dimers, where two molecules are linked by strong O-H···O hydrogen bonds between their carboxylic acid groups. mdpi.com Furthermore, these dimer units can be further organized into sheet or ribbon structures through N-H···O interactions, where the indole N-H group acts as a hydrogen bond donor to an oxygen atom of a neighboring molecule. mdpi.com The presence of the long, flexible octadecyl chain in 2-octadecyl-1H-indole-5-carboxylic acid would be expected to introduce significant van der Waals interactions, likely leading to a layered structure where the hydrophobic alkyl chains segregate from the more polar, hydrogen-bonded indole-carboxylic acid regions.
Polymorphism is the ability of a compound to crystallize in multiple different crystal structures, each with distinct physical properties. This phenomenon is common in indole derivatives and is a key consideration in crystal engineering. mdpi.com The study of a new polymorph of 5-methoxy-1H-indole-2-carboxylic acid, for example, showed how subtle differences in hydrogen bonding can lead to different packing arrangements. mdpi.com In one polymorph, the N-H group hydrogen bonds to the carboxylic oxygen, while in another, it bonds to the methoxy (B1213986) oxygen. mdpi.com For 2-octadecyl-1H-indole-5-carboxylic acid, the interplay between the strong O-H···O and N-H···O hydrogen bonds of the indole-acid core and the weaker, but cumulative, C-H···O interactions and van der Waals forces from the octadecyl chain could give rise to multiple stable polymorphic forms. Understanding and controlling this polymorphism is critical for applications where properties like solubility and dissolution rate are important.
Computational and Theoretical Investigations
Quantum Chemical Calculations (DFT, Ab Initio)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation (or its simplified forms) to determine the electronic structure and energy of the molecule. For indole (B1671886) derivatives, methods like B3LYP functional combined with basis sets such as 6-311+G(d,p) are commonly employed to provide a balance between accuracy and computational cost. chemrxiv.orgresearchgate.netniscpr.res.inijrar.org
Electronic Structure and Molecular Orbital Analysis
The electronic properties of 1H-Indole-5-carboxylic acid, 2-octadecyl- are primarily governed by the indole core, with significant modulation from the electron-withdrawing carboxylic acid group at the C5 position and the electron-donating octadecyl group at the C2 position.
Molecular Electrostatic Potential (MEP): MEP maps are used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. nih.gov For this molecule, the most negative potential (red/yellow) would be concentrated around the oxygen atoms of the carboxylic acid group, indicating these are the primary sites for electrophilic attack. The indole nitrogen and the π-rich regions of the aromatic system would also show negative potential. Positive potential (blue) would be located around the acidic proton of the carboxylic acid and the N-H proton of the indole ring.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge transfer and intramolecular interactions. nih.govresearchgate.net For 1H-Indole-5-carboxylic acid, 2-octadecyl-, NBO analysis would reveal hyperconjugative interactions between the indole ring and its substituents, quantifying the electron delocalization that contributes to the molecule's stability. researchgate.net
Interactive Table: Calculated Electronic Properties of Representative Indole Derivatives This table presents typical values for related indole compounds to illustrate the expected electronic properties. Specific experimental or calculated values for 2-octadecyl-1H-indole-5-carboxylic acid are not prominently available in the literature.
| Property | Representative Value (Indole Derivative) | Method/Basis Set | Significance for 1H-Indole-5-carboxylic acid, 2-octadecyl- |
| HOMO Energy | ~ -5.5 to -6.2 eV | DFT/B3LYP | Determines electron-donating ability. |
| LUMO Energy | ~ -1.0 to -2.0 eV | DFT/B3LYP | Determines electron-accepting ability. |
| HOMO-LUMO Gap | ~ 4.0 to 4.5 eV | DFT/B3LYP | Relates to chemical reactivity and electronic transitions. niscpr.res.in |
| Dipole Moment | ~ 2.0 to 5.0 Debye | DFT/B3LYP/6-31+G(d,p) | Indicates overall polarity; expected to be significant due to the carboxylic acid group. nih.gov |
Conformational Analysis of the Long Alkyl Chain
Potential Energy Surface: The conformational landscape of the alkyl chain is complex, with many local energy minima. The lowest energy conformation is typically the all-trans (anti-periplanar) arrangement, which minimizes steric hindrance. However, rotations around C-C bonds can lead to higher-energy gauche conformations. youtube.com
Computational Approach: A full conformational search is computationally demanding. It is typically approached by systematically rotating key dihedral angles and performing energy minimizations for each resulting structure using methods like molecular mechanics (MM) or semi-empirical calculations. More accurate energies for the most stable conformers can then be obtained using DFT. Studies on similar long-chain molecules show that the chain's flexibility is crucial for its interaction with other molecules or surfaces. nih.govcapes.gov.br
Tautomerism and Acidity Constant (pKa) Predictions
The molecule possesses two primary acidic protons: one on the carboxylic acid group (-COOH) and one on the indole nitrogen (-NH).
Tautomerism: While the indole ring itself can exhibit tautomerism, for 1H-indole-5-carboxylic acid, the most significant equilibrium is the protonation/deprotonation of its acidic sites. The carboxylic acid can exist in a neutral (syn or anti) conformation or a deprotonated carboxylate form. escholarship.orgchemrxiv.org The relative stability of syn and anti conformers of carboxylic acids has been studied, with the syn conformer generally being more stable. escholarship.orgchemrxiv.org
pKa Prediction: Predicting aqueous pKa values is a challenging computational task that requires accurate calculation of the free energy change of deprotonation in solution. researchgate.netnih.gov This is often done using a thermodynamic cycle that combines gas-phase DFT calculations with a continuum solvation model (like PCM) to account for the solvent effect. rdd.edu.iqresearchgate.net
Carboxylic Acid Proton: Aliphatic and aromatic carboxylic acids typically have pKa values in the range of 4-5. rdd.edu.iqnih.gov The electron-withdrawing nature of the indole ring would be expected to stabilize the carboxylate anion, leading to a pKa in this range.
Indole N-H Proton: The pKa of the N-H proton in the parent indole molecule is approximately 17, making it a very weak acid. quimicaorganica.org The substituents at positions 2 and 5 would slightly modify this value, but it would remain significantly less acidic than the carboxylic acid proton.
Interactive Table: Predicted Acidity Constants (pKa)
| Acidic Site | Predicted pKa Range | Basis of Prediction |
| Carboxylic Acid (-COOH) | 4.0 - 5.0 | Based on values for similar aromatic carboxylic acids and computational prediction models. rdd.edu.iqnih.gov |
| Indole Nitrogen (-NH) | 16.0 - 18.0 | Based on the experimental pKa of indole and the expected minor influence of substituents. chemrxiv.orgquimicaorganica.org |
Molecular Modeling and Dynamics Simulations
While quantum calculations focus on static, minimum-energy structures, molecular modeling and dynamics simulations provide insights into the dynamic behavior and interactions of the molecule over time.
Exploration of Conformational Space and Flexibility
Molecular dynamics (MD) simulations are indispensable for exploring the vast conformational space of a flexible molecule like 1H-Indole-5-carboxylic acid, 2-octadecyl-.
Simulation Protocol: An MD simulation would involve placing the molecule in a simulated solvent box (e.g., water) and solving Newton's equations of motion for every atom over a period of nanoseconds to microseconds. This generates a trajectory that shows how the molecule moves, folds, and changes its conformation over time.
Insights from MD: For this molecule, MD simulations would be particularly useful for characterizing the behavior of the octadecyl chain. Analysis of the trajectory can reveal the predominant conformations of the chain in a solution, the rate of transition between different conformers, and how the chain's flexibility might influence the exposure of the indole core and carboxylic acid group to the solvent or potential binding partners. capes.gov.brnih.gov
Ligand-Macromolecule Docking Studies (Conceptual Framework)
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule, such as a protein receptor. derpharmachemica.com While specific docking studies for this compound are not available, a conceptual framework can be outlined based on standard practices for indole derivatives. nih.govmdpi.commdpi.com
Objective: To identify potential binding modes and estimate the binding free energy of 1H-Indole-5-carboxylic acid, 2-octadecyl- within the active site of a chosen protein target.
Conceptual Workflow: The process involves preparing the 3D structures of both the ligand and the protein, performing the docking calculations, and analyzing the resulting poses. The long, flexible octadecyl chain presents a significant challenge for docking algorithms, often requiring the use of flexible docking protocols.
Interactive Table: Conceptual Framework for Molecular Docking
| Step | Description | Key Considerations | Relevant Software/Tools |
| 1. Target Preparation | Obtain the 3D structure of the target protein (e.g., from the Protein Data Bank). Remove water molecules, add hydrogen atoms, and assign charges. | Defining the binding site or grid box for the docking calculation. Protonation states of protein residues. derpharmachemica.com | UCSF Chimera, AutoDockTools, Maestro |
| 2. Ligand Preparation | Generate a low-energy 3D conformation of the ligand. Assign atomic charges and define rotatable bonds. | The numerous rotatable bonds in the octadecyl chain must be correctly defined to allow for flexibility during docking. | ChemDraw, Marvin Sketch, Avogadro |
| 3. Docking Simulation | Use a docking algorithm (e.g., Lamarckian Genetic Algorithm) to explore possible binding poses of the ligand within the target's active site. | The scoring function used to rank the poses is critical for identifying the most likely binding mode. nih.gov | AutoDock, Vina, GOLD, Glide |
| 4. Pose Analysis | Analyze the top-ranked docking poses. Evaluate the binding energy scores and visualize the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-stacking). | The binding pose should be chemically sensible. The octadecyl chain may engage in extensive hydrophobic interactions, while the carboxylate can form key hydrogen bonds or salt bridges. nih.govmdpi.com | PyMOL, Discovery Studio, LigPlot+ |
This comprehensive computational approach, from quantum mechanics to molecular dynamics and docking, provides a multi-faceted understanding of 1H-Indole-5-carboxylic acid, 2-octadecyl-, paving the way for further experimental investigation and application.
Simulation of Interactions in Condensed Phases
The study of molecules in condensed phases, such as liquids or solids, provides insight into their collective behavior and interactions, which are often not apparent from single-molecule studies. For an amphiphilic molecule like 1H-Indole-5-carboxylic acid, 2-octadecyl-, which possesses a polar carboxylic acid head group and a long, nonpolar octadecyl tail, condensed-phase simulations are crucial for understanding its self-assembly, interfacial behavior, and interactions within biological membranes.
Molecular Dynamics (MD) simulations are a primary tool for this purpose, allowing researchers to model the motion and interactions of atoms and molecules over time. nih.govmdpi.com For 1H-Indole-5-carboxylic acid, 2-octadecyl-, MD simulations can predict how these molecules arrange themselves in an aqueous environment, likely forming aggregates such as micelles or layers to minimize the unfavorable contact between the hydrophobic octadecyl chains and water. The simulation of amphiphiles at interfaces is a well-established field that provides a framework for understanding such phenomena. arxiv.org
Simulations of indole itself (the core of the target molecule) have shown its preference for localizing in the interfacial region of lipid bilayers, a behavior driven by a "nonclassical" hydrophobic effect that is primarily enthalpic. nih.gov The addition of the long octadecyl chain would significantly enhance this hydrophobicity, driving the molecule to embed its tail deep within nonpolar environments like the core of a lipid membrane or the hydrophobic interior of a protein.
Furthermore, MD simulations on long-chain alkylsilanes have demonstrated that alkyl chain order increases with both chain length and reduced temperature. researchgate.net This suggests that in a condensed phase, the octadecyl chains of 1H-Indole-5-carboxylic acid, 2-octadecyl- would likely exhibit a significant degree of conformational order, aligning with each other through van der Waals forces. researchgate.net This ordering is critical in processes like membrane insertion and receptor binding. Computational methods can probe the structure of such supramolecular assemblies at a molecular level, which is often a challenge to determine experimentally. nih.gov
| Parameter | Description | Typical Value/Method | Reference |
|---|---|---|---|
| Force Field | A set of parameters to calculate the potential energy of the system. Defines bond lengths, angles, and non-bonded interactions. | COMPASS, GROMOS, AMBER, CHARMM | nih.govresearchgate.net |
| Ensemble | The statistical ensemble defining the thermodynamic state of the system. | NPT (constant Number of particles, Pressure, Temperature) or NPγT (constant Number of particles, surface Tension, Temperature) for interfaces. | nih.gov |
| Temperature | System temperature, maintained by a thermostat. | ~298 K (Room Temperature) or ~310 K (Body Temperature) | nih.govresearchgate.net |
| Simulation Time | The duration of the simulation, which needs to be long enough to observe the phenomena of interest. | Nanoseconds (ns) to Microseconds (µs) | dergipark.org.tr |
| Solvent Model | Representation of the solvent (e.g., water). | Explicit (e.g., TIP3P, SPC/E) or Implicit (e.g., Generalized Born) | nih.gov |
Structure-Interaction Relationship (SIR) Modeling
Structure-Interaction Relationship (SIR) and its quantitative counterpart, Quantitative Structure-Interaction Relationship (QSIR)—often used interchangeably with Quantitative Structure-Activity Relationship (QSAR)—are computational methodologies used to correlate the chemical structure of a compound with its physical interactions or biological activity. nih.govnih.gov For 1H-Indole-5-carboxylic acid, 2-octadecyl-, SIR modeling is essential for understanding how its distinct structural features—the indole ring, the carboxylic acid group, and the long octadecyl chain—contribute to its interactions with biological targets like the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).
The fundamental principle is that the molecule's structure dictates its properties and, consequently, its interactions. For instance, studies on indole-based inhibitors have used molecular docking and 3D-QSAR to elucidate binding modes and structural requirements for activity. nih.govnih.gov These models can reveal which parts of the molecule are critical for binding. For 1H-Indole-5-carboxylic acid, 2-octadecyl-, the carboxylic acid group is expected to form key hydrogen bonds or ionic interactions, while the indole ring can participate in π-π stacking, and the octadecyl chain engages in extensive hydrophobic interactions. nih.govnih.gov
Quantitative Structure-Interaction Relationship (QSIR) Methodologies
QSIR methodologies build mathematical models to predict the activity of compounds based on numerical descriptors calculated from their molecular structure. A typical QSIR study involves several key steps:
Data Set Selection: A series of structurally related compounds with experimentally measured activities (e.g., binding affinity, inhibition concentration) is compiled.
Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These can be categorized as constitutional, topological, geometric, electrostatic, and quantum-chemical descriptors.
Model Building: Statistical methods, such as Multiple Linear Regression (MLR), are used to build an equation that relates a subset of the descriptors to the observed activity. nih.gov
Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation. nih.gov
A QSAR study on antifungal indole derivatives used Density Functional Theory (DFT) to calculate quantum descriptors and Dragon software for others. nih.gov The resulting MLR model showed that activity was positively correlated with descriptors like HATS3p (Leverage-weighted autocorrelation of lag 3 / weighted by atomic polarizabilities) and MATS5e (Moran autocorrelation of lag 5 / weighted by atomic Sanderson electronegativities), and negatively correlated with others. nih.gov Such a model, if developed for analogues of 1H-Indole-5-carboxylic acid, 2-octadecyl-, could guide the design of new compounds with enhanced PPARγ activity.
| Descriptor Class | Example Descriptors | Information Encoded | Reference |
|---|---|---|---|
| Electronic | Dipole Moment, HOMO/LUMO energies, Atomic Charges | Electron distribution, reactivity, ability to form electrostatic and hydrogen bonds. | nih.gov |
| Steric/Topological | Molecular Weight, Molar Refractivity, Wiener Index, Kier Shape Indices | Molecular size, shape, and branching. | nih.gov |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Lipophilicity, ability to cross cell membranes and interact with hydrophobic pockets. | nih.gov |
| 3D-QSAR Fields | CoMFA (steric and electrostatic fields), CoMSIA (hydrophobic, H-bond donor/acceptor fields) | 3D spatial distribution of molecular properties. | nih.govnih.gov |
Role of the Octadecyl Chain in Modulating Intermolecular Interactions
The octadecyl (C18) chain is the most prominent structural feature of 1H-Indole-5-carboxylic acid, 2-octadecyl-, and it plays a dominant role in modulating its intermolecular interactions. This long, saturated alkyl chain imparts significant lipophilicity to the molecule, which is a critical factor for its biological activity, particularly its ability to interact with lipid membranes and the ligand-binding domains of nuclear receptors like PPARγ. nih.govnih.gov
The primary contributions of the octadecyl chain are:
Hydrophobic Interactions: The chain is responsible for strong van der Waals and hydrophobic interactions. In aqueous environments, this drives the molecule to partition into nonpolar phases, such as the interior of a lipid bilayer or the hydrophobic ligand-binding pocket of a protein. nih.gov Molecular simulation studies of amphiphiles confirm this behavior. nih.gov
Receptor Binding and Specificity: For receptors that bind fatty acids, like PPARγ, the octadecyl chain can mimic endogenous ligands. nih.gov The length and conformation of the alkyl chain are often crucial for binding affinity. Studies on other indole derivatives have shown that there is an optimal alkyl chain length for receptor binding; chains that are too short may not engage in sufficient hydrophobic interactions, while chains that are too long can introduce steric clashes or an entropic penalty upon binding. nih.gov For example, in a series of cannabimimetic indoles, optimal binding occurred with a five-carbon chain, and extending it to a seven-carbon chain led to a dramatic decrease in affinity. nih.gov
Molecular Packing and Self-Assembly: In the condensed phase, the flexible octadecyl chains influence how the molecules pack together. The chains can adopt ordered, all-trans conformations to maximize van der Waals contacts, leading to the formation of stable, organized supramolecular structures. researchgate.net This property is essential for the molecule's behavior at interfaces and within membranes.
Virtual Screening and Design of Related Analogues
Virtual screening is a powerful computational methodology used in drug discovery to search large libraries of chemical compounds and identify those that are most likely to bind to a specific biological target. nih.govresearchgate.net For 1H-Indole-5-carboxylic acid, 2-octadecyl-, which is a known PPARγ modulator, virtual screening can be employed to discover novel analogues with potentially improved potency, selectivity, or pharmacokinetic properties. mdpi.combenthamscience.com
The process typically involves protein structure-based virtual screening, also known as molecular docking. nih.gov A three-dimensional structure of the target protein (e.g., the ligand-binding domain of PPARγ) is used as a receptor. A library of small molecules is then computationally "docked" into the binding site, and a scoring function is used to estimate the binding affinity for each compound. dergipark.org.tr The top-scoring compounds are then selected for experimental testing.
Based on the structure-interaction relationships discussed previously, the design of new analogues of 1H-Indole-5-carboxylic acid, 2-octadecyl- could explore several strategies:
Altering Alkyl Chain Length and Branching: Systematically modifying the length of the alkyl chain (e.g., from C12 to C22) or introducing branching could optimize hydrophobic interactions within the PPARγ binding pocket.
Modifying the Indole Core: Introducing substituents (e.g., halogens, methoxy (B1213986) groups) on the indole ring could modulate electronic properties and form additional interactions with the receptor. rug.nl
Changing the Linker: The position of the carboxylic acid and the alkyl chain on the indole ring could be varied to explore different binding orientations.
These designed analogues can be evaluated through the same virtual screening and QSAR modeling workflow to prioritize the most promising candidates for synthesis and biological evaluation. nih.gov
| Step | Description | Tools/Methods | Reference |
|---|---|---|---|
| 1. Target Preparation | Obtain and prepare the 3D crystal structure of the target protein (e.g., PPARγ). | Protein Data Bank (PDB), Schrödinger Maestro, Discovery Studio | mdpi.com |
| 2. Ligand Library Generation | Compile a database of compounds to be screened. This can be a commercial library or a custom library of designed analogues. | ZINC Database, PubChem, in-house designed structures | researchgate.net |
| 3. Molecular Docking | Dock each ligand into the prepared receptor binding site and score the resulting poses. | AutoDock Vina, GOLD, Glide | dergipark.org.trmdpi.com |
| 4. Filtering and Ranking | Filter hits based on docking score, binding mode analysis (key interactions), and predicted ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. | Analysis of docking results, QikProp, ADMET-SAR | researchgate.net |
| 5. Hit Selection | Select a diverse set of the highest-ranking compounds for experimental validation. | Visual inspection and clustering algorithms | nih.gov |
Supramolecular Chemistry and Self Assembly of Long Chain Indole Derivatives
Principles of Supramolecular Assembly
The spontaneous organization of 2-octadecyl-1H-indole-5-carboxylic acid into complex, ordered structures is governed by three primary non-covalent forces: hydrophobic interactions, hydrogen bonding, and π-stacking. The synergy between these interactions dictates the stability and morphology of the resulting supramolecular assemblies.
Role of Hydrophobic Interactions Driven by Long Alkyl Chains
This hydrophobic aggregation is the primary factor initiating the formation of higher-order structures like micelles or bilayers. The length of the alkyl chain directly influences the strength of these interactions; longer chains, such as the C18 chain present here, lead to stronger van der Waals forces between them, resulting in more stable assemblies and a lower critical aggregation concentration (CAC) compared to analogues with shorter chains.
Hydrogen Bonding Networks Involving the Indole (B1671886) and Carboxylic Acid Moieties
Complementing the hydrophobic forces are specific and directional hydrogen bonds. The 2-octadecyl-1H-indole-5-carboxylic acid molecule possesses two key functional groups capable of forming robust hydrogen bonding networks: the carboxylic acid group (-COOH) and the indole N-H group.
The carboxylic acid moiety is particularly known for forming strong, cyclic dimers through O-H···O hydrogen bonds. researchgate.net This dimerization is a highly favorable and common motif in the self-assembly of carboxylic acids. Beyond dimers, these groups can also form extended, linear chains known as catemers. The indole N-H group can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) of the carboxylic acid can act as an acceptor. This allows for the formation of extended networks linking the hydrophilic head groups of the molecules, providing structural reinforcement to the assemblies formed by hydrophobic forces. Studies on simpler indole carboxylic acids have revealed the formation of diverse hydrogen-bonded structures, including pentamers and hexamers, stabilized by the interplay between the carboxylic acid and the indole N-H donor. nih.gov
Pi-Stacking Interactions of the Indole Aromatic System
These stacking interactions are highly dependent on the geometry and relative orientation of the indole rings, favoring parallel-displaced or T-shaped arrangements to minimize electrostatic repulsion. medchemexpress.com Pi-stacking plays a critical role in enforcing a more rigid and ordered structure within the aggregates, influencing the packing of the molecules and the final morphology of the nanostructure. The energetic contribution from π-stacking helps to organize the aromatic portions of the molecules, often at the interface between the hydrophobic core and the hydrophilic exterior. glpbio.com
Formation of Ordered Nanostructures
The combined effects of the interactions described above lead to the spontaneous formation of various ordered nanostructures in solution. The final morphology of these aggregates is highly sensitive to external conditions.
Characterization of Aggregates (e.g., Micelles, Nanospheres, Films)
The amphiphilic nature of 2-octadecyl-1H-indole-5-carboxylic acid, with its bulky hydrophobic tail and smaller hydrophilic headgroup, suggests the formation of several types of aggregates in aqueous solution.
Micelles and Nanospheres: Above the critical aggregation concentration, the molecules are expected to form spherical or ellipsoidal micelles. In these structures, the octadecyl chains would form a liquid-like hydrophobic core, while the indole-5-carboxylic acid headgroups would populate the surface, interacting with the surrounding water.
Vesicles and Bilayers: Depending on the specific packing parameter of the molecule, the formation of bilayer vesicles (hollow spheres with a double layer of molecules) is also possible. These structures would encapsulate a portion of the aqueous solvent.
Nanofibers and Ribbons: Strong, directional interactions, particularly the combination of hydrogen bonding and π-stacking, can promote anisotropic growth, leading to the formation of one-dimensional structures like nanofibers or ribbons. researchgate.net
Films and Monolayers: At an air-water or liquid-solid interface, these amphiphilic molecules can arrange into highly ordered monomolecular films (monolayers).
These structures are typically characterized using a suite of analytical techniques, as detailed in the table below.
| Characterization Technique | Information Obtained |
| Transmission Electron Microscopy (TEM) | Direct visualization of the size, shape, and morphology of nanostructures (e.g., spheres, fibers, vesicles). |
| Scanning Electron Microscopy (SEM) | Imaging of the surface topography of dried films or larger aggregates. |
| Atomic Force Microscopy (AFM) | High-resolution imaging of nanostructure morphology and dimensions on a solid substrate. |
| Dynamic Light Scattering (DLS) | Determination of the average hydrodynamic diameter and size distribution of aggregates in solution. |
| Small-Angle X-ray Scattering (SAXS) | Provides information on the shape, size, and internal structure (e.g., core-shell) of the aggregates. |
| Fluorescence Spectroscopy | Often used with a fluorescent probe to determine the critical aggregation concentration (CAC) by detecting the change in the probe's microenvironment. |
Influence of Solvent and Concentration on Assembly Morphology
The morphology of the self-assembled structures is not fixed but can be tuned by altering the experimental conditions, primarily the solvent composition and the solute concentration.
Concentration: Below the CAC, the molecules exist as unimers. As the concentration increases above the CAC, initial aggregates like spherical micelles form. At still higher concentrations, these initial structures can undergo further organization or transitions into different morphologies, such as cylindrical micelles or lamellar phases. This concentration-dependent behavior is a hallmark of self-assembling systems.
Solvent: The polarity of the solvent is a critical parameter. In highly polar solvents like water, hydrophobic interactions are the dominant driving force, leading to well-defined core-shell structures. Changing the solvent to a less polar one, or using a mixture of solvents (e.g., water/ethanol), weakens the hydrophobic effect. This can significantly alter the resulting morphology, potentially favoring the formation of different aggregates like nanotubes over vesicles or leading to disassembly. nih.gov The ability of the solvent to compete for hydrogen bonds also plays a crucial role; protic solvents may disrupt the intermolecular hydrogen bonds that stabilize the aggregates.
Interfacial Phenomena and Surface Adsorption
The behavior of 1H-Indole-5-carboxylic acid, 2-octadecyl- at interfaces is of significant interest due to its potential applications in surface modification and the formation of functional thin films. The amphiphilic nature of the molecule governs its tendency to accumulate at interfaces, such as the air-water or solid-liquid interface, thereby altering the interfacial properties.
Self-assembled monolayers (SAMs) are ordered molecular assemblies that form spontaneously by the adsorption of molecules onto a substrate. 1H-Indole-5-carboxylic acid, 2-octadecyl- is an ideal candidate for the formation of SAMs on various substrates due to the presence of the carboxylic acid head group, which can interact strongly with surfaces like metal oxides or hydroxylated surfaces through hydrogen bonding or the formation of coordinate bonds.
The formation of a SAM of 1H-Indole-5-carboxylic acid, 2-octadecyl- on a hydrophilic substrate would involve the anchoring of the polar indole-5-carboxylic acid head group to the surface. The long octadecyl chains would then extend away from the surface, aligning themselves due to van der Waals interactions between the adjacent alkyl chains. This results in a densely packed, ordered monolayer. The indole moiety can also participate in π-π stacking interactions, further stabilizing the monolayer structure.
The quality and packing of the resulting SAM are influenced by several factors, including the nature of the substrate, the solvent from which the monolayer is deposited, the temperature, and the deposition time. Characterization of these monolayers can be performed using techniques such as contact angle measurements, ellipsometry, and atomic force microscopy (AFM) to determine the surface energy, thickness, and topography of the film, respectively.
Table 1: Hypothetical Properties of a Self-Assembled Monolayer of 1H-Indole-5-carboxylic acid, 2-octadecyl- on a Silicon Oxide Substrate
| Property | Value |
|---|---|
| Monolayer Thickness | ~ 2.5 nm |
| Water Contact Angle | ~ 110° |
| Surface Coverage | > 95% |
The adsorption of 1H-Indole-5-carboxylic acid, 2-octadecyl- onto a substrate is a complex process governed by a combination of intermolecular forces. The primary interaction driving the adsorption on a polar substrate is the interaction between the carboxylic acid head group and the surface. This can occur through several mechanisms:
Hydrogen Bonding: On hydroxylated surfaces, such as silicon oxide, the carboxylic acid group can form strong hydrogen bonds with the surface hydroxyl groups.
Coordinate Bonding: On metal oxide surfaces, the carboxylic acid can deprotonate to form a carboxylate, which can then form coordinate bonds with the metal atoms on the surface.
Electrostatic Interactions: If the surface is charged, electrostatic interactions can play a significant role in the adsorption process.
Once the molecules are adsorbed onto the surface, lateral interactions between the adjacent molecules become important in the ordering of the monolayer. These interactions include:
Van der Waals Forces: The long octadecyl chains interact via van der Waals forces, which are maximized when the chains are closely packed and aligned parallel to each other.
π-π Stacking: The aromatic indole rings can engage in π-π stacking interactions, which contribute to the stability and ordering of the head groups within the monolayer.
Dipole-Dipole Interactions: The polar head groups can have dipole moments that will influence their arrangement on the surface.
The interplay of these forces determines the final structure and stability of the self-assembled monolayer.
Table 2: Key Intermolecular Interactions in the Self-Assembly of 1H-Indole-5-carboxylic acid, 2-octadecyl-
| Interaction Type | Participating Moieties | Relative Strength |
|---|---|---|
| Hydrogen Bonding | Carboxylic Acid and Substrate | Strong |
| Van der Waals Forces | Octadecyl Chains | Moderate (cumulative) |
| π-π Stacking | Indole Rings | Moderate |
Dynamic Supramolecular Systems
Dynamic supramolecular systems are assemblies in which the components are in a state of reversible connection, allowing the system to adapt its structure and properties in response to external stimuli. The non-covalent interactions that hold together the self-assembled structures of 1H-Indole-5-carboxylic acid, 2-octadecyl- are inherently reversible, making them suitable for the creation of dynamic systems.
The supramolecular assemblies of 1H-Indole-5-carboxylic acid, 2-octadecyl- can be designed to respond to various stimuli, such as changes in pH, temperature, or light. For example, the protonation state of the carboxylic acid head group is dependent on the pH of the surrounding environment. At low pH, the carboxylic acid will be protonated and neutral, while at high pH, it will be deprotonated to form a negatively charged carboxylate. This change in charge can significantly alter the intermolecular interactions and lead to a reorganization of the supramolecular structure.
Similarly, temperature can affect the strength of the non-covalent interactions. An increase in temperature can disrupt the weaker van der Waals and π-π stacking interactions, leading to a less ordered or even disassembled state. This transition is often reversible, with the ordered structure reforming upon cooling.
The incorporation of photosensitive moieties into the molecular structure could allow for light-induced changes in the supramolecular assembly. While 1H-Indole-5-carboxylic acid, 2-octadecyl- itself is not typically photoswitchable, its properties in a mixed system with a photoresponsive molecule could be controlled by light.
Table 3: Potential Stimuli-Responsive Behavior of 1H-Indole-5-carboxylic acid, 2-octadecyl- Supramolecular Assemblies
| Stimulus | Molecular Change | Supramolecular Response |
|---|---|---|
| Increase in pH | Deprotonation of carboxylic acid | Altered headgroup interactions, potential disassembly or rearrangement |
| Decrease in pH | Protonation of carboxylate | Reformation of hydrogen bonds, potential re-assembly |
| Increase in Temperature | Increased molecular motion | Disruption of van der Waals and π-π interactions, phase transition to a more disordered state |
Investigation of Molecular Interactions and Recognition Mechanisms
Ligand-Target Interaction Profiling (Conceptual)
The conceptual framework for the interaction of 1H-Indole-5-carboxylic acid, 2-octadecyl- with biological targets is built upon its distinct molecular components. The molecule possesses a hydrophilic region (the carboxylic acid) and an extensive hydrophobic region (the indole (B1671886) ring and the octadecyl chain), allowing for a range of interaction modalities.
The interaction of 1H-Indole-5-carboxylic acid, 2-octadecyl- with biological macromolecules is governed by a combination of hydrophobic effects, electrostatic interactions, and hydrogen bonding.
Proteins: The compound's interaction with proteins is multifaceted. The long octadecyl chain and the indole nucleus can engage in hydrophobic interactions, inserting into nonpolar pockets or binding to hydrophobic patches on the protein surface. This is a primary driving force for binding, particularly for proteins with lipid-binding domains or deep hydrophobic channels. nih.govnih.gov For instance, studies on other long-chain molecules have shown that they can occupy hydrophobic sub-pockets within protein binding sites. nih.gov Concurrently, the carboxylate group can form specific, directional interactions, such as salt bridges with positively charged amino acid residues (e.g., lysine (B10760008), arginine) and hydrogen bonds with polar residues (e.g., serine, threonine, tyrosine). nih.govaamc.org The indole nitrogen can also act as a hydrogen bond donor. nih.gov
Lipids: As an amphiphilic molecule, 1H-Indole-5-carboxylic acid, 2-octadecyl- is expected to interact strongly with lipid bilayers, the core components of cell membranes. The highly lipophilic octadecyl chain can readily intercalate into the hydrophobic core of the membrane, aligning with the fatty acid chains of the phospholipids. nih.govnih.gov The polar carboxylic acid head group would likely remain oriented towards the aqueous environment or interact with the polar head groups of the lipids at the membrane-water interface. nih.gov This interaction can alter the physical properties and structure of the membrane. nih.gov
Nucleic Acids: Interactions with nucleic acids are also conceivable. The planar indole ring could potentially intercalate between the base pairs of DNA or RNA, a common interaction mode for flat aromatic molecules. nih.gov Furthermore, the carboxylic acid group could engage in hydrogen bonding with the phosphate (B84403) backbone or the nucleotide bases. The hydrophobic octadecyl chain might further stabilize such interactions by associating with less polar regions of the nucleic acid structure or interacting proteins. nih.gov
The C18 octadecyl chain is the dominant structural feature determining the lipophilicity of 1H-Indole-5-carboxylic acid, 2-octadecyl-. Lipophilicity is a critical physicochemical property that influences a compound's ability to cross biological membranes and engage with hydrophobic targets. nih.gov
The carboxylic acid group at the 5-position of the indole ring provides a crucial hydrophilic and interactive counterpoint to the molecule's hydrophobic character. aamc.org This functional group is a key anchor for specific, high-affinity interactions with biological targets.
At physiological pH, the carboxylic acid is typically deprotonated, forming a negatively charged carboxylate anion. nih.gov This negative charge allows for strong, long-range electrostatic interactions (ion pairing or salt bridges) with positively charged residues like arginine and lysine in a protein's binding site. nih.gov
Furthermore, the carboxylic acid group is a potent hydrogen bond donor (as -COOH) and acceptor (as both -COOH and -COO⁻). nih.gov It can form a network of hydrogen bonds with suitable donor and acceptor sites on a macromolecule, such as the side chains of polar amino acids or the backbone amide groups. nih.gov This directional and specific bonding is fundamental to molecular recognition and contributes significantly to the stability of a ligand-target complex. In studies of other indole-carboxylic acids, the carboxyl group has been shown to be essential for binding, often by chelating metal ions in an enzyme's active site or forming critical hydrogen bonds. nih.gov
Mechanistic Studies of Molecular Recognition
While direct mechanistic studies on 1H-Indole-5-carboxylic acid, 2-octadecyl- are not extensively reported, its structural features allow for conceptual modeling of its recognition mechanisms based on research with analogous compounds.
The definitive elucidation of a ligand's binding mode requires a combination of theoretical modeling and experimental biophysical techniques.
Theoretical Approaches: Molecular docking simulations could predict the preferred orientation of 1H-Indole-5-carboxylic acid, 2-octadecyl- within a target's binding pocket. nih.govnumberanalytics.com Based on analogous structures, a plausible binding mode would involve the octadecyl chain occupying a deep, hydrophobic channel, maximizing van der Waals contacts. nih.gov The indole ring would likely contribute to binding through hydrophobic and π-stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan. nih.gov The carboxylate group would anchor the ligand, forming key electrostatic and hydrogen bond interactions with polar or charged residues at the pocket's entrance or core. nih.gov
Biophysical Methods: A variety of biophysical techniques are essential for experimentally validating theoretical models and fully characterizing ligand-target interactions. numberanalytics.comresearchgate.netnih.gov
| Biophysical Technique | Information Provided | Relevance to the Compound |
| X-ray Crystallography | Provides a high-resolution, 3D atomic structure of the ligand-protein complex, showing the precise binding orientation and specific molecular contacts. nih.govnih.gov | Would definitively show how the octadecyl chain fits into hydrophobic pockets and how the carboxylate group interacts with polar residues. nih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidates binding interfaces, conformational changes in both the protein and ligand upon binding, and binding kinetics, all in a solution state. numberanalytics.comnih.gov | Can map the binding site on the protein and determine the conformation of the flexible octadecyl chain when bound. nih.gov |
| Isothermal Titration Calorimetry (ITC) | Directly measures the thermodynamics of binding, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS), revealing the driving forces of the interaction. numberanalytics.comnih.gov | Would quantify the binding affinity and determine if the interaction is driven by the hydrophobic effect (entropy) or favorable bond formation (enthalpy). numberanalytics.com |
| Surface Plasmon Resonance (SPR) | Measures real-time binding kinetics, providing association (kon) and dissociation (koff) rate constants for the interaction. numberanalytics.comnih.gov | Useful for studying the kinetics of how the compound associates with membrane-bound proteins or other immobilized targets. numberanalytics.com |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Can detect changes in the secondary structure of a protein upon ligand binding and monitor hydrogen bonding interactions. researchgate.netnih.gov | Could confirm the involvement of the carboxylic acid in hydrogen bonding networks upon binding. nih.gov |
Allosteric modulation occurs when a ligand binds to a site on a receptor (an allosteric site) that is distinct from the primary (orthosteric) binding site, thereby modifying the receptor's response to its endogenous ligand. mdpi.com This can result in either potentiation (Positive Allosteric Modulation, PAM) or inhibition (Negative Allosteric Modulation, NAM) of the primary ligand's effect. mdpi.com
Studies on analogues provide a strong conceptual basis for the potential of 1H-Indole-5-carboxylic acid, 2-octadecyl- derivatives to act as allosteric modulators. Research on indole-2-carboxamides as modulators of the cannabinoid CB1 receptor has shown that the indole scaffold is preferred for high binding affinity to the allosteric site. nih.govnih.gov Crucially, these studies revealed that substituents at the C3 position (structurally adjacent to the C2-octadecyl group in the target compound) profoundly impact the nature and strength of the allosteric effect. nih.govresearchgate.net Elongation of the alkyl group at this position can enhance orthosteric ligand binding, likely through increased hydrophobic interactions within the allosteric binding site. nih.gov
Furthermore, fatty acids and other lipid-like molecules are known to act as allosteric regulators for various proteins, including lipoxygenases and the SARS-CoV-2 spike protein. nih.govbiorxiv.orgnih.gov These molecules often bind to hydrophobic pockets or tunnels, inducing conformational changes that are transmitted to distant functional sites. biorxiv.orgrepec.org Given that 1H-Indole-5-carboxylic acid, 2-octadecyl- is structurally similar to a fatty acid attached to an indole core, it is plausible that its analogues could engage in similar allosteric mechanisms, with the long alkyl chain anchoring the molecule in a lipid-exposed or hydrophobic allosteric pocket. nih.govbiorxiv.org
Interactions with Biological Systems (Non-Clinical Focus)
The study of 1H-Indole-5-carboxylic acid, 2-octadecyl- within biological systems, excluding clinical applications, centers on its molecular interactions that suggest a potential for modulating key biochemical pathways. Its unique amphiphilic structure, featuring a polar carboxylic acid group and a significant nonpolar octadecyl chain, dictates its behavior in enzymatic, cellular, and plant-based research models.
Modulation of Biochemical Pathways in Research Models (e.g., enzyme inhibition, receptor binding)
Research has identified 1H-Indole-5-carboxylic acid, 2-octadecyl-, and related indole structures as modulators of several important enzymes. The long octadecyl chain is a critical feature, providing a hydrophobic tail that influences how the molecule interacts with enzyme binding sites.
One of the primary areas of investigation is its role in inflammation. Derivatives of 1H-Indole-5-carboxylic acid have been shown to inhibit cytosolic phospholipase A2α (cPLA2α), an enzyme responsible for releasing arachidonic acid, a precursor to pro-inflammatory mediators. The substantial hydrophobicity conferred by the 2-octadecyl chain is thought to facilitate strong binding within the enzyme's active site, a common feature among potent indole-based cPLA2α inhibitors. nih.govnih.gov This mechanism is based on a substrate mimetic approach, where the inhibitor resembles the natural substrate of the enzyme. nih.gov
Furthermore, 1H-Indole-5-carboxylic acid, 2-octadecyl- has been identified as an activator of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). PPARγ is a nuclear receptor that plays a fundamental role in regulating lipid metabolism and inflammatory responses. Activation of this receptor can lead to hypocholesterolemic effects, and the compound has demonstrated the ability to reduce plasma cholesterol and triglycerides in animal models.
The indole scaffold itself is a well-established pharmacophore. For example, different indole-2-carboxylic acid derivatives have been developed as inhibitors for various enzymes, including HIV-1 integrase and fructose-1,6-bisphosphatase, by interacting with metal ions in the active site or binding to allosteric sites. nih.govresearchgate.net Other research has shown that indole derivatives can act as antagonists at glycine (B1666218) receptors associated with the NMDA receptor complex. nih.gov While not demonstrated for the 2-octadecyl derivative specifically, this highlights the broad potential of the indole-carboxylic acid framework to interact with diverse biological targets.
Table 1: Investigated Biochemical Interactions This table is generated based on available research data and may not be exhaustive.
| Target/Pathway | Observed Effect | Structural Moiety Implicated | Reference |
|---|---|---|---|
| Cytosolic Phospholipase A2α (cPLA2α) | Inhibition | Indole ring and hydrophobic alkyl chain | nih.gov |
| Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) | Activation | Full molecule | |
| Tryptophan Dioxygenase (via derivatives) | Inhibition | Indole-5-carboxylic acid scaffold |
Investigation in Cellular Contexts (e.g., specific cellular uptake, intracellular localization)
Specific studies on the cellular uptake and intracellular localization of 1H-Indole-5-carboxylic acid, 2-octadecyl- are not extensively detailed in the available literature. However, its molecular structure provides a strong basis for predicting its behavior in a cellular environment. The prominent C18 octadecyl chain imparts significant lipophilicity to the molecule, suggesting it would readily associate with and partition into lipid-rich structures.
This high hydrophobicity indicates a strong affinity for the lipid bilayers of cellular membranes. Consequently, a likely site of accumulation is within the plasma membrane or the membranes of organelles such as the endoplasmic reticulum and mitochondria. This localization could physically alter membrane properties or modulate the function of membrane-embedded proteins.
The general mechanism for the uptake of long-chain fatty acids and their analogs often involves protein-mediated transport across the cell membrane. Once inside the cell, such lipophilic molecules may be sequestered in lipid droplets to prevent cytotoxicity or trafficked to specific organelles. Given its activity as a PPARγ activator, it is plausible that the compound is transported into the nucleus to interact with this receptor, though the precise transport mechanism remains to be elucidated. The dual nature of the molecule—a polar head (carboxylic acid) and a long nonpolar tail—is characteristic of an amphiphile, which heavily influences its interactions and localization within the complex and compartmentalized cellular environment.
Interaction with Plant Systems (e.g., auxin receptor binding for indole acetic acid derivatives)
While direct studies on the interaction of 1H-Indole-5-carboxylic acid, 2-octadecyl- with plant systems are limited, its core structure bears a resemblance to a critical class of plant hormones. The indole ring is the foundational scaffold for auxins, with Indole-3-acetic acid (IAA) being the most common and physiologically important auxin in plants. wikipedia.orgnih.gov Auxins are central to nearly every aspect of plant growth and development, including cell elongation, division, root formation, and tropic responses. taylorandfrancis.com
IAA and its derivatives exert their effects by binding to specific auxin receptors. nih.gov The biological activity of various synthetic indole derivatives as plant growth regulators is well-documented. frontiersin.org The specific substitutions on the indole ring and the side chain attached to it are known to significantly alter the binding affinity to these receptors and, consequently, the biological response. nih.gov
The structure of 1H-Indole-5-carboxylic acid, 2-octadecyl- differs from IAA in two key ways: the carboxylic acid is at the 5-position instead of the 3-position, and there is a very long alkyl chain at the 2-position. This substantial structural modification, particularly the bulky and highly lipophilic octadecyl group, would likely have a profound impact on its ability to fit into the auxin receptor binding pocket. It could potentially act as an antagonist, blocking the receptor from binding with endogenous IAA, or it might exhibit weak or no auxin-like activity. The specific effect would depend on how the molecule is perceived by the plant's auxin signaling machinery, an area that requires direct experimental investigation.
Advanced Applications in Chemical Research and Materials Science
Utilization as Chemical Probes
The distinct structural domains of 1H-Indole-5-carboxylic acid, 2-octadecyl- suggest its potential as a versatile chemical probe for elucidating complex biological systems.
Fluorescent Probes for Molecular Biology Research
The indole (B1671886) scaffold is the core of the essential amino acid tryptophan and is known for its intrinsic fluorescence. The photophysical properties of indole derivatives, including indole-5-carboxylic acid, have been a subject of study, revealing that their fluorescence is sensitive to the local environment and the nature of substituents. rsc.orgnih.govresearchgate.net The emission characteristics of indole-5-carboxylic acid, for instance, are dependent on solvent polarity. rsc.org This suggests that 1H-Indole-5-carboxylic acid, 2-octadecyl- could potentially serve as a fluorescent probe.
The long octadecyl chain would facilitate its partitioning into lipid bilayers of cell membranes or hydrophobic pockets of proteins. Any changes in the local environment upon binding or interaction could lead to a detectable change in its fluorescence signal, such as a shift in emission wavelength or a change in quantum yield. nih.gov This property could be exploited to study membrane dynamics, protein-lipid interactions, or the microenvironment of specific binding sites within biomolecules.
Table 1: Potential Photophysical Characteristics of 1H-Indole-5-carboxylic acid, 2-octadecyl- as a Fluorescent Probe
| Property | Potential Characteristic | Rationale |
| Excitation Wavelength | UV region, similar to other indole derivatives. | Based on the inherent absorption of the indole chromophore. |
| Emission Wavelength | Dependent on solvent polarity and local environment. | The octadecyl tail would likely position the probe in nonpolar environments, potentially leading to a blue-shifted emission compared to aqueous solutions. |
| Quantum Yield | Moderate to high in nonpolar environments. | The hydrophobic environment provided by the alkyl chain could shield the indole ring from quenching by water molecules. |
| Sensitivity to Environment | High | The fluorescence is expected to be sensitive to changes in polarity, viscosity, and the presence of quenchers in its immediate vicinity. |
Affinity Probes for Target Identification
Affinity-based probes are powerful tools for identifying the molecular targets of bioactive compounds. rsc.orgnih.govresearchgate.net These probes typically consist of a recognition element, a reactive group (often photoactivatable), and a tag (like biotin) for enrichment and identification. While 1H-Indole-5-carboxylic acid, 2-octadecyl- in its current form is not a complete affinity probe, its core structure is highly suitable for such an application.
The indole moiety can serve as a recognition element, as indole-based compounds are known to bind to various proteins. For instance, indole derivatives have been successfully used as affinity probes to study drug binding to human serum albumin (HSA). nih.gov The long octadecyl chain would provide a strong hydrophobic interaction, anchoring the probe within the lipophilic pockets of target proteins. This is particularly relevant for proteins that have binding sites for fatty acids or other long-chain lipids. The carboxylic acid group provides a convenient handle for chemical modification, allowing for the attachment of a photoactivatable group and a reporter tag to complete the affinity probe.
Table 2: Hypothetical Design of an Affinity Probe Based on 1H-Indole-5-carboxylic acid, 2-octadecyl-
| Component | Moiety | Function |
| Recognition Element | 2-octadecyl-1H-indole | Binds to the target protein, with the octadecyl chain providing strong hydrophobic interactions. |
| Reactive Group | Diazirine or Benzophenone (attached to the carboxylic acid) | Upon photoactivation, forms a covalent bond with the target protein. |
| Reporter Tag | Biotin or a clickable alkyne/azide (attached to the reactive group) | Enables the enrichment of the probe-protein conjugate using streptavidin beads or click chemistry for subsequent identification by mass spectrometry. |
Applications in Advanced Materials
The amphiphilic and functional nature of 1H-Indole-5-carboxylic acid, 2-octadecyl- makes it an attractive candidate for the development of advanced materials with tailored properties.
Organic Electronics and Optoelectronic Materials
Indole derivatives have emerged as promising materials in the field of organic electronics. The electron-rich indole ring can act as an effective hole-transporting unit. Polymers and small molecules containing indole moieties have been utilized in organic light-emitting diodes (OLEDs).
The electropolymerization of indole-5-carboxylic acid can produce redox-active films. rsc.orgsigmaaldrich.com It is conceivable that 1H-Indole-5-carboxylic acid, 2-octadecyl- could also be polymerized, either electrochemically or through chemical methods, to yield a polymer with a poly(indole-5-carboxylic acid) backbone and pendant octadecyl chains. The long alkyl chains would enhance the solubility of the polymer in organic solvents, facilitating its processing into thin films for electronic devices. Furthermore, such polymers could exhibit interesting electrochromic properties, where the color of the material changes upon the application of an electrical potential.
Soft Materials (e.g., Hydrogels, Liquid Crystals)
The self-assembly of amphiphilic molecules is a powerful strategy for the bottom-up fabrication of soft materials like hydrogels and liquid crystals. rsc.orgnih.gov The molecular structure of 1H-Indole-5-carboxylic acid, 2-octadecyl- is archetypal for a molecule that can self-assemble in solution.
Hydrogels: Indole-capped dipeptides have been shown to form exceptionally strong hydrogels through self-assembly. rsc.org The formation of these gels is driven by a combination of hydrogen bonding and π-π stacking interactions between the indole moieties. It is plausible that 1H-Indole-5-carboxylic acid, 2-octadecyl- could act as a hydrogelator under specific conditions (e.g., pH, temperature, presence of counterions). The carboxylic acid group can participate in hydrogen bonding networks, while the indole rings can stack, and the octadecyl chains can form hydrophobic domains, leading to the formation of a three-dimensional network that entraps water.
Liquid Crystals: The incorporation of long alkyl chains is a common design principle in the creation of liquid crystalline materials. mdpi.commdpi.com The rigid indole core of 1H-Indole-5-carboxylic acid, 2-octadecyl- combined with its flexible octadecyl tail could lead to the formation of liquid crystalline phases, such as smectic or nematic phases, over a specific temperature range. researchgate.netnih.gov The ability to form ordered, yet fluid, structures is the hallmark of liquid crystals and is crucial for their application in display technologies and sensors.
Surface Modification and Coating Technologies
The functionalization of surfaces with organic molecules can dramatically alter their properties, such as wettability, biocompatibility, and chemical reactivity. Carboxylic acids are well-known functional groups for anchoring molecules to a variety of surfaces, including metal oxides and other materials. strath.ac.uk
1H-Indole-5-carboxylic acid, 2-octadecyl- is an ideal candidate for surface modification. The carboxylic acid group can serve as the anchoring point to the substrate. Once attached, the long octadecyl chains would orient away from a hydrophilic surface, creating a dense, hydrophobic coating. Such a coating could be used to render surfaces water-repellent (superhydrophobic) or to reduce friction. Conversely, on a hydrophobic surface, the octadecyl chains would interact with the substrate, leaving the hydrophilic indole-carboxylic acid head groups exposed, thereby increasing the surface's wettability. This ability to tailor surface properties is critical in a wide range of technologies, from anti-fouling coatings to biocompatible implants.
Catalysis and Organic Transformations
The indole nucleus and the carboxylic acid group are both reactive moieties that can participate in or influence a variety of chemical transformations. The long alkyl chain, while seemingly inert, can play a crucial role in modulating the solubility and aggregation properties of the molecule, thereby influencing its catalytic and reagent-based applications.
While specific studies detailing the use of 1H-Indole-5-carboxylic acid, 2-octadecyl- as a ligand in catalytic systems are not extensively documented, its structural features suggest plausible applications. The indole ring system and the carboxylate group can both coordinate to metal centers, making it a potential ligand for various transition metal catalysts. nih.gov The amphiphilic character of the molecule could be particularly advantageous in micellar catalysis, where the hydrophobic octadecyl chains would form the core of a micelle in an aqueous medium, and the polar indole-carboxylate head groups would reside at the micelle-water interface. researchgate.netrsc.orgunimib.it This arrangement could create a unique reaction environment, sequestering hydrophobic reactants within the micellar core and potentially enhancing reaction rates and selectivities for certain organic transformations. acs.org
The carboxylic acid moiety can be deprotonated to form a carboxylate, which is a well-known coordinating group for metal ions. This could allow 1H-Indole-5-carboxylic acid, 2-octadecyl- to act as a mono- or bidentate ligand, depending on the involvement of the indole nitrogen or other parts of the indole ring in coordination. The long alkyl chain would confer solubility in nonpolar organic solvents, which could be beneficial for homogeneous catalysis in such media. Conversely, in polar solvents like water, the molecule could act as a surfactant-ligand, facilitating catalysis at the interface of oil-water emulsions.
The indole scaffold is a privileged structure in a vast number of natural products and pharmaceutically active compounds. acs.org As a functionalized indole, 1H-Indole-5-carboxylic acid, 2-octadecyl- serves as a valuable intermediate for the synthesis of more complex molecules. The carboxylic acid group at the 5-position can be readily converted into a variety of other functional groups, such as esters, amides, and alcohols, providing a handle for further molecular elaboration. nih.goveurjchem.com
For instance, the compound can be used as a reactant in the synthesis of tryptophan dioxygenase inhibitors, which have potential applications as anticancer immunomodulators. It is also utilized in the preparation of indolyl-quinolines through metal- and solvent-free autoxidative coupling reactions, highlighting its role in constructing complex heterocyclic systems with potential therapeutic effects. The synthesis of such complex molecules often involves multiple steps, where the indole intermediate's stability and reactivity are crucial. rsc.org The presence of the long alkyl chain can also be exploited to impart specific physical properties, such as membrane anchoring or self-assembly capabilities, into the final target molecules. nih.gov
| Transformation Type | Reagent/Functional Group | Potential Product Class | Reference |
| Esterification | Alcohol | Indole-5-esters | nih.gov |
| Amidation | Amine | Indole-5-amides | eurjchem.com |
| Reduction | Reducing Agent (e.g., LiAlH4) | (2-octadecyl-1H-indol-5-yl)methanol | mdpi.com |
| Coupling Reactions | Various coupling partners | Bi-aryl or extended conjugated systems |
Environmental and Adsorption Studies
The environmental behavior of 1H-Indole-5-carboxylic acid, 2-octadecyl- is largely dictated by its pronounced amphiphilicity. Such molecules, often referred to as surfactants or lipid-like compounds, tend to accumulate at interfaces, such as the air-water or oil-water interface. This property is of significant interest in environmental science for understanding the fate and transport of pollutants, as well as for developing remediation technologies.
The long octadecyl chain imparts a strong hydrophobic character, suggesting that the molecule would have a low solubility in water and a high affinity for nonpolar environments, such as organic matter in soil and sediment. The carboxylic acid group, being ionizable, will significantly influence its behavior depending on the pH of the surrounding medium. At pH values above its pKa, the carboxylate form will increase its water solubility and its potential to interact with positively charged surfaces.
Studies on other long-chain carboxylic acids have shown that they can form self-assembled monolayers at interfaces, which can alter the physical and chemical properties of those interfaces. nih.gov It is plausible that 1H-Indole-5-carboxylic acid, 2-octadecyl- would exhibit similar behavior, potentially influencing processes such as the transport of hydrophobic pollutants across cell membranes or the stability of emulsions in the environment.
| Property | Influencing Factor | Potential Environmental Behavior | Related Studies |
| Water Solubility | pH, Salinity | Low, but increases with pH | nih.gov |
| Adsorption | Organic Carbon Content, Surface Charge | Strong adsorption to soil and sediment | nih.gov |
| Aggregation | Concentration, Solvent | Formation of micelles or vesicles in aqueous media | unimib.it |
| Biodegradation | Microbial Activity | Degradation of alkyl chain via β-oxidation, potential for indole ring cleavage | nih.govmdma.ch |
Future Perspectives and Research Directions
Development of Novel Synthetic Routes
While classical methods like the Fischer indole (B1671886) synthesis provide a foundational approach, future research will likely focus on developing more efficient, scalable, and sustainable routes to 1H-Indole-5-carboxylic acid, 2-octadecyl- and its analogs. numberanalytics.com Modern synthetic strategies offer significant advantages in terms of reaction conditions, yield, and functional group tolerance.
Key areas for development include:
Transition Metal-Catalyzed C-H Activation: This powerful technique allows for the direct functionalization of the indole core, potentially streamlining the synthetic process. researchgate.net Research could explore rhodium(III) or palladium catalysis to introduce the carboxylic acid or other functionalities at specific positions, avoiding the need for pre-functionalized starting materials. researchgate.netrug.nl
Multicomponent Reactions (MCRs): MCRs, such as the Ugi reaction, enable the rapid assembly of complex molecules from simple, readily available starting blocks in a single step. rug.nl Designing an MCR strategy for this target compound could significantly improve synthetic efficiency and facilitate the creation of a diverse library of related derivatives for structure-activity relationship (SAR) studies.
Flow Chemistry and Microwave-Assisted Synthesis: These technologies can enhance reaction rates, improve yields, and allow for safer, more controlled, and scalable production compared to traditional batch processing. numberanalytics.comscispace.com Applying microwave irradiation to key steps, such as the indole ring formation or side-chain installation, could dramatically reduce reaction times. scispace.com
Table 1: Comparison of Potential Synthetic Approaches
| Synthetic Strategy | Potential Advantages for 1H-Indole-5-carboxylic acid, 2-octadecyl- | Key Challenges |
|---|---|---|
| Classical Fischer Synthesis | Well-established and understood methodology. numberanalytics.com | Often requires harsh acidic conditions, may have limited regioselectivity and lower yields. |
| C-H Activation | High atom economy, regioselectivity, and reduced number of synthetic steps. researchgate.net | Catalyst cost and sensitivity, optimization of directing groups for the specific substrate. |
| Multicomponent Reactions | Rapid generation of molecular diversity, operational simplicity, and high efficiency. rug.nl | Identification of a suitable MCR that can assemble the specific indole scaffold and long alkyl chain. |
| Green Chemistry Approaches | Use of sustainable catalysts (e.g., reusable solid catalysts), alternative solvents (e.g., ionic liquids), and energy sources (e.g., microwaves). scispace.com | Ensuring compatibility of the long alkyl chain with green solvent systems and catalyst stability. |
Exploration of Diverse Interaction Partners
The amphiphilic nature of 1H-Indole-5-carboxylic acid, 2-octadecyl- suggests it may interact with biological systems in ways distinct from typical small molecules. Its long alkyl chain could facilitate membrane insertion or interaction with hydrophobic pockets of proteins, while the indole-5-carboxylic acid moiety can form hydrogen bonds and electrostatic interactions.
Future research should focus on identifying and characterizing these interaction partners:
Nuclear Receptors: Given that similar compounds have shown activity towards peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid metabolism, this is a primary area for investigation.
Enzymes in Lipid Pathways: The structural similarity to fatty acids makes it a candidate for interacting with enzymes involved in lipid synthesis, transport, or signaling.
Membrane-Associated Proteins: The octadecyl tail could anchor the molecule within cellular membranes, allowing the indole headgroup to interact with receptors, ion channels, or signaling proteins at the membrane surface. researchgate.net
HIV-1 Integrase: Indole-2-carboxylic acid derivatives have been identified as potent HIV-1 integrase strand transfer inhibitors by chelating magnesium ions in the active site. nih.govmdpi.com The potential for the 5-carboxylic acid isomer with a long alkyl chain to exhibit similar or novel inhibitory mechanisms warrants investigation.
Systematic screening against panels of these and other targets will be crucial to mapping the compound's biological activity profile.
Integration with Advanced Spectroscopic and Imaging Techniques
To fully understand the structure, conformation, and behavior of 1H-Indole-5-carboxylic acid, 2-octadecyl-, particularly within biological contexts, advanced analytical methods are indispensable.
X-Ray Crystallography: Obtaining a single-crystal X-ray structure would provide definitive proof of its three-dimensional conformation and intermolecular interactions, such as hydrogen bonding patterns. mdpi.comnih.gov This is fundamental for understanding its self-assembly properties and for validating computational models.
Advanced NMR Spectroscopy: Multi-dimensional NMR techniques (e.g., COSY, HSQC, HMBC, NOESY) will be essential for unambiguous structural assignment and for studying its conformation in solution.
Mass Spectrometry Imaging (MSI): Techniques like Laser Ablation Remote Atmospheric Pressure Photoionization/Chemical Ionization Mass Spectrometry Imaging (LARAPPI/CI MSI) could be employed to visualize the spatial distribution of the compound in biological tissues or cell co-cultures. mdpi.com This would provide invaluable insight into its ability to penetrate cells, accumulate in specific organelles, or diffuse through a substrate. mdpi.com
Table 2: Application of Advanced Analytical Techniques
| Technique | Information Gained | Relevance to Research |
|---|---|---|
| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, bond lengths, angles, and intermolecular interactions. nih.gov | Gold standard for structural elucidation; crucial for structure-based drug design. |
| 2D NMR Spectroscopy | Detailed conformational analysis in solution and confirmation of chemical structure. | Understanding dynamic behavior and interactions in a solution state. |
| Mass Spectrometry Imaging (MSI) | Spatial distribution and localization within complex samples like tissues or biofilms. mdpi.com | Provides direct evidence of target site accumulation and biodistribution. |
| Infrared (IR) Spectroscopy | Identification of functional groups and hydrogen bonding interactions. mdpi.com | Complements X-ray data to understand bonding, especially in different polymorphic forms. |
Predictive Modeling and Machine Learning in Structure-Interaction Studies
Computational approaches are vital for accelerating the research and development cycle. By predicting properties and interactions, these models can guide and prioritize experimental work, saving time and resources.
Drug-Target Interaction (DTI) Prediction: Machine learning (ML) and deep learning models can be trained on large datasets of known drug-target interactions to predict potential biological targets for novel compounds. nih.govnih.govrsc.org An ML model could analyze the structure of 1H-Indole-5-carboxylic acid, 2-octadecyl- to generate a ranked list of likely protein partners.
Pharmacokinetic (PK/ADMET) Modeling: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is critical. ML frameworks can establish relationships between molecular structure and PK parameters, which can then be used in mechanistic models to predict plasma exposure and other key metrics. elsevierpure.comresearchgate.net
Quantitative Structure-Activity Relationship (QSAR): Once a biological activity is identified, QSAR models can be built using a library of synthesized analogs. These models quantitatively correlate structural features with activity, guiding the design of more potent and selective compounds.
The integration of these predictive tools will enable a more rational, data-driven approach to exploring the therapeutic or industrial potential of this molecule.
Expansion into Emerging Areas of Chemical Science
The unique architecture of 1H-Indole-5-carboxylic acid, 2-octadecyl- opens doors to applications beyond traditional medicinal chemistry. Future research should explore its potential in novel and interdisciplinary fields.
Materials Science and Self-Assembly: The amphiphilic nature of the molecule makes it a candidate for forming self-assembled structures such as micelles, vesicles, or monolayers on surfaces. These properties could be exploited in drug delivery systems, functional coatings, or as scaffolds in nanotechnology.
Chemical Biology Probes: The compound could be modified with fluorescent tags or reactive handles to serve as a chemical probe for studying biological membranes or lipid-protein interactions. Its long alkyl chain would allow it to integrate into lipid bilayers, reporting on the local environment.
Antimicrobial Research: Long-chain fatty acids and some indole derivatives are known to possess antimicrobial properties. mdpi.com Investigating the efficacy of 1H-Indole-5-carboxylic acid, 2-octadecyl- against drug-resistant bacteria or fungi, particularly those with lipid-rich cell walls or membranes, represents a promising avenue of research. acs.org
By venturing into these emerging areas, the full scope of this molecule's utility can be uncovered, potentially leading to innovations in fields as diverse as nanotechnology, diagnostics, and advanced therapeutics.
Q & A
Q. Methodological Answer :
Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to simulate binding to lipid bilayers (due to the octadecyl chain’s hydrophobicity) .
Quantum Mechanics/Molecular Mechanics (QM/MM) : Calculate electronic interactions at active sites (e.g., cysteine protease catalytic triads) using Gaussian or ORCA .
Free Energy Perturbation (FEP) : Predict binding affinity changes upon structural modifications (e.g., alkyl chain length variations) .
Basic: What analytical methods are recommended for assessing the purity of 2-octadecyl-1H-indole-5-carboxylic acid?
Q. Methodological Answer :
- HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with a gradient of acetonitrile/water (0.1% TFA) at 1 mL/min; monitor at 254 nm .
- Melting Point Analysis : Compare observed mp (e.g., 208–210°C) to literature values to detect impurities .
- Elemental Analysis : Validate C, H, N composition (±0.3% theoretical) .
Advanced: How can reaction conditions be optimized to improve yield in large-scale synthesis?
Q. Methodological Answer :
Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for solubility and reaction efficiency .
Catalysis : Employ Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling to introduce aromatic substituents .
Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 5 h to 30 min) while maintaining >90% yield .
Basic: What are the recommended storage and handling protocols for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
